4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₉H₈N₂O₃S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a piperazine ring with two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with a piperazine derivative. One common method is the reaction of thiophene-2-carbaldehyde with 3,5-dioxopiperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the piperazine ring and keto groups.
3,5-Dioxopiperazine: Lacks the thiophene ring.
Thiophene derivatives: Various substitutions on the thiophene ring.
Uniqueness
4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperazine ring with keto groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H8N2O3S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
4-(3,5-dioxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O3S/c12-4-7-1-6(5-15-7)11-2-8(13)10-9(14)3-11/h1,4-5H,2-3H2,(H,10,13,14) |
InChI Key |
WXCPIYMLVJGKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)CN1C2=CSC(=C2)C=O |
Origin of Product |
United States |
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